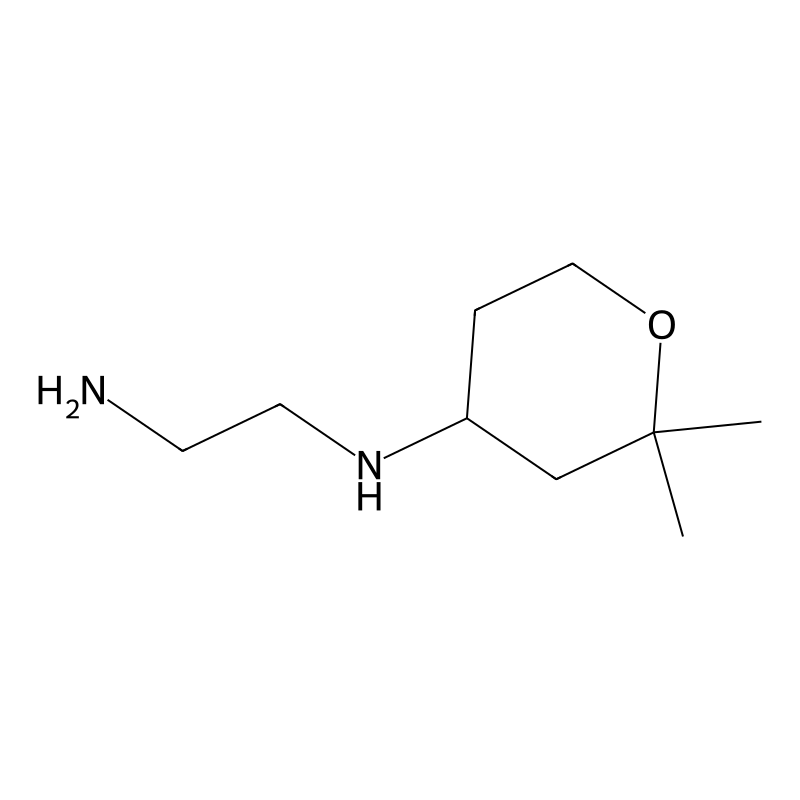

N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Catalysis and Organic Synthesis

Specific Scientific Field:

Organic chemistry and catalysis.

Application Summary:

N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine serves as a ligand in transition metal-catalyzed reactions. Its chelating properties allow it to coordinate with metal centers, enhancing catalytic efficiency. Researchers have explored its use in asymmetric synthesis, C–C bond formation, and cross-coupling reactions.

Experimental Procedures:

- Ligand Synthesis:

Results and Outcomes:

N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula and a molecular weight of 172.27 g/mol. This compound contains a tetrahydro-2H-pyran moiety, which contributes to its structural and functional properties. The presence of two amine groups in its structure suggests potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry and related fields .

- Reductive Amination: This process involves the reaction of carbonyl compounds with amines in the presence of reducing agents such as sodium borohydride. This reaction can lead to the formation of various derivatives by altering the carbonyl precursor .

- Oxidation: The amine groups can undergo oxidation to form imines or other nitrogen-containing compounds under suitable conditions .

These reactions highlight the compound's potential as a building block for synthesizing more complex molecules.

Synthesis of N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine can be achieved through several methodologies:

- Starting from Tetrahydropyran Derivatives: The synthesis may begin with commercially available tetrahydropyran derivatives, followed by amination processes.

- Reductive Amination: As mentioned earlier, this method involves reacting an appropriate aldehyde or ketone with the amine component in the presence of reducing agents to yield the desired product .

- Multi-step Synthesis: In some cases, multi-step synthetic routes involving protection-deprotection strategies may be necessary to achieve higher yields and purities.

N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine has potential applications in various fields:

- Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals.

- Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine could focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts at a molecular level with proteins or enzymes.

- In Vitro Assays: To evaluate its biological activity against specific pathogens or cell lines.

Such studies are crucial for understanding the therapeutic potential of this compound.

Several compounds exhibit structural similarities to N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Diaminopropane | Linear diamine | Simple structure; used in polymer synthesis |

| 3-Aminopiperidine | Pipedrine derivative | Exhibits different biological activities |

| 4-Aminobutanal | Shorter chain length | Potentially different reactivity patterns |

| 1-(Tetrahydrofuran)-N,N-diethylamine | Tetrahydrofuran ring | Different ring structure; unique solubility |

The uniqueness of N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine lies in its specific combination of a tetrahydropyran moiety with ethylene diamine functionality, which may confer distinct properties compared to these similar compounds.

Palladium-Catalyzed Hydroamination Strategies in Diamine Synthesis

Palladium-catalyzed hydroamination has emerged as a cornerstone for constructing vicinal diamines, including N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine. This method leverages the ability of palladium complexes to activate alkenes or alkynes for nucleophilic attack by amines. For example, cationic Pd(II)–Anthraphos complexes have demonstrated high efficiency in intermolecular hydroamination of aromatic alkynes, yielding imines that can be further reduced to diamines. A critical advancement involves the use of Pd(TFA)₂ with dimethyl sulfoxide (DMSO) as a co-catalyst, enabling aerobic oxidative cyclization of allylic sulfamides at room temperature. This system avoids stoichiometric oxidants like benzoquinone, relying instead on molecular oxygen for catalytic turnover.

Table 1: Palladium Catalysts for Hydroamination

| Catalyst System | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Pd(II)–Anthraphos | Aromatic alkynes | 85–92 | |

| Pd(TFA)₂/DMSO | Allylic sulfamides | 68–73 | |

| Pd(OAc)₂/PPh₃ | o-Allylated derivatives | 70–75 |

The regioselectivity of these reactions is influenced by steric and electronic factors. For instance, bulkier substituents on the tetrahydropyran ring direct amine addition to less hindered positions, ensuring high fidelity in diamine formation. Computational studies suggest that Pd(0) intermediates generated in situ facilitate oxidative addition to C–Br bonds, followed by β-hydride elimination to yield cyclic products.

Solvent Effects on Regioselectivity in Tetrahydro-2H-pyran Derivative Formation

Solvent choice profoundly impacts the regioselectivity and reaction efficiency during tetrahydro-2H-pyran derivative synthesis. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of palladium complexes and stabilize charged intermediates, favoring intramolecular cyclization. In contrast, nonpolar solvents such as toluene promote intermolecular pathways, leading to dimeric byproducts.

Table 2: Solvent Optimization for Cyclization

| Solvent | Temperature (°C) | Regioselectivity (A:B) | Yield (%) | |

|---|---|---|---|---|

| DMF | 80–85 | 9:1 | 75 | |

| THF | 65 | 7:3 | 62 | |

| Toluene | 110 | 4:6 | 45 |

The use of DMF with tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst further improves yields by stabilizing Pd(0) species and facilitating electron transfer. Solvent polarity also modulates the transition state geometry, with higher dielectric constants favoring syn-periplanar arrangements necessary for β-hydride elimination.